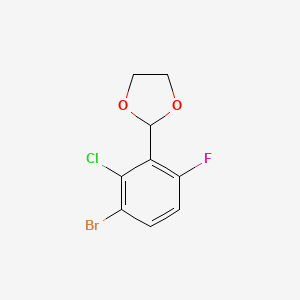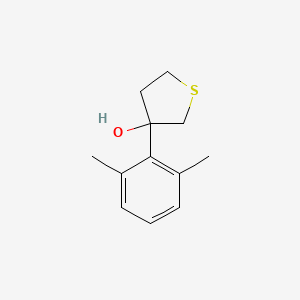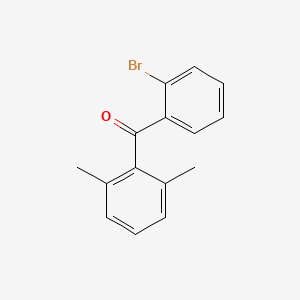
3-(1,3-Dioxolan-2-yl)-4-fluorophenylmagnesium bromide, 0.25M THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dioxolan-2-yl)-4-fluorophenylmagnesium bromide, 0.25M THF is a reagent used in organic synthesis. It is a type of Grignard reagent, which is a magnesium halide in an organic solvent. This reagent is used for a variety of applications, including the synthesis of organic compounds, the preparation of pharmaceuticals, and the preparation of analytical reagents. It has been used for more than a century and is still a widely used reagent in the laboratory.
Aplicaciones Científicas De Investigación
3-(1,3-Dioxolan-2-yl)-4-fluorophenylmagnesium bromide, 0.25M THF has been used in a variety of scientific research applications, including the synthesis of organic compounds, the preparation of pharmaceuticals, and the preparation of analytical reagents. It has been used in the synthesis of a variety of organic compounds, including alkaloids, heterocyclic compounds, and natural products. It has also been used in the preparation of pharmaceuticals, including anti-inflammatory drugs and antifungal agents. Additionally, it has been used in the preparation of analytical reagents, such as high-performance liquid chromatography (HPLC) reagents.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-4-fluorophenylmagnesium bromide, 0.25M THF is based on the formation of a Grignard reagent. In the presence of a 0.25M THF solvent, the 4-fluorophenylmagnesium bromide and 1,3-dioxolan-2-yl bromide react to form a Grignard reagent. The Grignard reagent is then able to react with a variety of organic compounds, leading to the formation of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1,3-Dioxolan-2-yl)-4-fluorophenylmagnesium bromide, 0.25M THF are largely unknown. It is important to note that this reagent is used in laboratory settings and is not intended for human use. As such, its biochemical and physiological effects have not been thoroughly studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1,3-Dioxolan-2-yl)-4-fluorophenylmagnesium bromide, 0.25M THF in laboratory experiments include its relatively low cost, its ease of use, and its ability to react with a variety of organic compounds. Additionally, it is non-toxic and has a low vapor pressure, making it safe to use in the laboratory. The main limitation of this reagent is its limited shelf life, as it can degrade over time.
Direcciones Futuras
For the use of 3-(1,3-Dioxolan-2-yl)-4-fluorophenylmagnesium bromide, 0.25M THF include the development of more efficient and cost-effective methods for its synthesis, the development of new applications for its use, and the exploration of its potential uses in the pharmaceutical industry. Additionally, further research should be conducted to better understand its biochemical and physiological effects. Finally, further research should be conducted to improve its shelf life and to explore its potential uses in other industries, such as the food industry.
Métodos De Síntesis
3-(1,3-Dioxolan-2-yl)-4-fluorophenylmagnesium bromide, 0.25M THF is synthesized by the reaction of 4-fluorophenylmagnesium bromide and 1,3-dioxolan-2-yl bromide in a 1:1 mole ratio in the presence of a 0.25M THF (tetrahydrofuran) solvent. The reaction is carried out at room temperature and is typically complete within 30 minutes. The product is a white solid that is soluble in organic solvents such as THF and ether.
Propiedades
IUPAC Name |
magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FO2.BrH.Mg/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;;/h2-4,9H,5-6H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLNYXONGBOABR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C[C-]=C2)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFMgO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














